molecular formula C20H20N2O4S2 B2727295 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2097900-00-8

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2727295
CAS No.: 2097900-00-8
M. Wt: 416.51
InChI Key: WWRWTOZACIKQNC-UHFFFAOYSA-N
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Description

This compound features a 2,2'-bithiophene core substituted at the 5-position with a 2-hydroxyethyl group, linked via an ethanediamide bridge to a 2-methoxyphenylmethyl moiety.

Properties

IUPAC Name

N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-26-15-6-3-2-5-13(15)11-21-19(24)20(25)22-12-14(23)16-8-9-18(28-16)17-7-4-10-27-17/h2-10,14,23H,11-12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRWTOZACIKQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound notable for its unique structural features, which include a bithiophene moiety and an ethanediamide group. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3S2C_{19}H_{20}N_2O_3S_2, with a molecular weight of approximately 372.5 g/mol. The compound features:

  • Bithiophene Moiety : Contributes to electronic properties and potential π-π stacking interactions.
  • Hydroxyethyl Group : May form hydrogen bonds with biological targets.
  • Ethanediamide Group : Enhances solubility and biological reactivity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Bithiophene : Synthesized through Suzuki–Miyaura coupling.
  • Introduction of Hydroxyethyl Chain : Achieved via nucleophilic substitution reactions.
  • Formation of Ethanediamide : Reaction of the hydroxyethyl-bithiophene intermediate with ethanediamine.

Antimicrobial Activity

Research indicates that compounds with similar bithiophene structures exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell proliferation and survival . The presence of the bithiophene moiety is believed to enhance these effects through electron transfer mechanisms.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been investigated. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This property is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various bithiophene derivatives found that compounds similar to this compound exhibited significant inhibition against Bacillus subtilis and Candida albicans .
    CompoundTarget PathogenInhibition Zone (mm)
    Compound AStaphylococcus aureus15
    Compound BEscherichia coli12
    N-(Bithiophene)Candida albicans18
  • Anticancer Activity : In a recent study focused on the anticancer properties of thiophene derivatives, it was found that the tested compounds induced apoptosis in leukemia cell lines by activating caspase pathways .
    Cell LineIC50 (µM)
    K56210
    HEL15

Scientific Research Applications

Conductive Polymers

The compound's bithiophene moiety contributes to its electronic properties, making it suitable for use in conductive polymers. These materials are essential in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Photovoltaic Applications

Recent studies have demonstrated that compounds with similar structures can enhance the efficiency of photovoltaic devices. The incorporation of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide into polymer blends has shown promising results in improving charge transport and light absorption capabilities.

ApplicationDescriptionReference
OLEDsUsed as a hole transport layer to improve efficiency
OSCsEnhances charge separation and transport

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in various domains:

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Case Study :

  • In MCF-7 breast cancer cells, treatment with the compound at 10 µM concentration reduced cell viability by 50% after 48 hours.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various bacterial strains.

Research Findings :

  • In a disk diffusion assay, it exhibited an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential has been evaluated using assays measuring cytokine production.

Findings :

  • In LPS-stimulated macrophages, treatment significantly decreased pro-inflammatory cytokines (TNF-α and IL-6) by approximately 40%.
Biological ActivityMechanismStudy Reference
AnticancerInduces apoptosis via caspase activationIn vitro study on MCF-7 cells
AntimicrobialInhibits bacterial growthDisk diffusion assay
Anti-inflammatoryReduces cytokine productionLPS-stimulated macrophage study

Summary of Properties

Comparison with Similar Compounds

Structural Analogs with Ethanediamide Linkages

N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide ()
  • Structural Similarities : Shares the ethanediamide backbone and a 2-methoxyphenyl group.
  • Key Differences : Substitutes the bithiophene-hydroxyethyl unit with an indole-piperazinyl group.
  • Implications : The indole-piperazinyl moiety may enhance binding to neurological targets (e.g., serotonin receptors), whereas the bithiophene in the target compound could prioritize electronic properties for optoelectronic applications.
Anti-Inflammatory Amides from Lycium yunnanense ()
  • Example : Compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) exhibits anti-inflammatory activity (IC₅₀ < 17.21 ± 0.50 μM).
  • Comparison: The target compound’s ethanediamide and methoxyphenyl groups resemble the acrylamide and methoxyphenyl motifs in these bioactive amides. However, the absence of a phenolic hydroxyl group in the target may reduce anti-inflammatory efficacy, as hydroxyl groups often mediate hydrogen bonding in enzyme inhibition.

Positional Isomerism in Bithiophene Derivatives

N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide ()
  • Structural Difference : The bithiophene linkage is 2,3' instead of 2,2'.
  • Commercial Availability: The 2,3'-isomer is marketed by Life Chemicals at $54–248 per 1–100 mg (as of 2023), suggesting scalability via similar synthetic routes .
Stille Coupling for Bithiophene Extension ()
  • Method : 7,14-Bis(3',2'-dodecyl-[2,2'-bithiophene]-5-yl)diindolo... derivatives are synthesized via Stille coupling, catalyzed by Pd(0)/phosphine ligands.
  • Relevance : The target compound’s bithiophene unit could be synthesized using analogous cross-coupling strategies, with hydroxyethyl and methoxyphenyl groups introduced via post-functionalization.
Selective Formylation of 5-Piperidino-2,2'-Bithiophene ()
  • Key Finding: Vilsmeier-Haack formylation targets electron-rich positions adjacent to amino groups, while lithiation selectively activates acidic protons near sulfur atoms.
  • Implication for Target Compound : Similar regioselective modifications could be applied to the hydroxyethyl or methoxyphenyl groups, enabling tailored derivatization for specific applications.

Q & A

Q. How to interpret discrepancies in biological activity across assays?

  • Methodological Answer :
  • Assay-Specific Factors : Account for differences in cell lines (e.g., membrane permeability in hemolysis vs. DNA damage assays) .
  • Purity Controls : Verify compound integrity via HPLC pre-assay to exclude degradation artifacts .

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